S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate
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Overview
Description
S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate typically involves the reaction of 3-phenylpropylamine with ethyl isothiocyanate, followed by the addition of hydrogen sulfide. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiols or amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of the thiosulfate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides, while reduction can yield thiols .
Scientific Research Applications
S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. The specific molecular targets and pathways involved may vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen thiosulfate include:
- S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen sulfate
- S-(2-Imino-2-((3-phenylpropyl)amino)ethyl) hydrogen phosphate
Uniqueness
What sets this compound apart from similar compounds is its unique thiosulfate group, which imparts distinct reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
4153-67-7 |
---|---|
Molecular Formula |
C11H16N2O3S2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-[(1-amino-2-sulfosulfanylethylidene)amino]propylbenzene |
InChI |
InChI=1S/C11H16N2O3S2/c12-11(9-17-18(14,15)16)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,12,13)(H,14,15,16) |
InChI Key |
SXNMJYSGSPCIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
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